molecular formula C4H10O4S B066590 2-Methoxyethyl methanesulfonate CAS No. 175172-61-9

2-Methoxyethyl methanesulfonate

Cat. No. B066590
M. Wt: 154.19 g/mol
InChI Key: BCKAHDGFNHDQST-UHFFFAOYSA-N
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Description

2-Methoxyethyl methanesulfonate is a chemical compound with the molecular formula C4H10O4S . It is also known by other names such as 1-methanesulfonyloxy-2-methoxyethane, 2-Methoxyethanol methanesulfonate, and Methanesulfonic Acid 2-Methoxyethyl Ester .


Molecular Structure Analysis

The molecular structure of 2-Methoxyethyl methanesulfonate consists of 4 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 154.185 Da and the monoisotopic mass is 154.029984 Da .


Physical And Chemical Properties Analysis

2-Methoxyethyl methanesulfonate is a liquid at 20 degrees Celsius . It has a boiling point of 126 °C at 12 mmHg . The specific gravity at 20/20 is 1.25 and the refractive index is 1.43 .

Scientific Research Applications

  • Carbon Dioxide Absorption : A study demonstrated the use of 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate ionic liquid for carbon dioxide absorption, indicating its potential application in fossil fuel processing. This ionic liquid showed increased carbon dioxide solubility with rising pressure and falling temperature (진유란 et al., 2012).

  • Synthesis of Benzoxazoles : Methanesulfonic acid was found to be an effective catalyst for synthesizing 2-substituted benzoxazoles from 2-aminophenol and acid chlorides. This provides a convenient method for the formation of benzoxazoles, which are significant in pharmaceutical and chemical industries (Dinesh Kumar et al., 2008).

  • Protein Hydrolysis for Selenium Analysis : Methanesulfonic acid has been used for protein hydrolysis to evaluate Se-methionine in yeast and nuts. This methodology improved the efficiency of Se-methionine liberation from proteins (K. Wrobel et al., 2003).

  • Synthesis of Nucleosides : It has been used in the alkylation of adenosine and 2-aminoadenosine to prepare 2’-O-MOE derivatives of nucleosides. This indicates its utility in the modification and synthesis of nucleosides (G. Sivets et al., 2005).

  • Catalysis in Textile Industry : Methanesulfonic acid has been investigated as a catalyst in the durable-press treatments of cotton. It provided strong catalysis and produced durable-press properties in cotton fabrics (R. Reinhardt et al., 1973).

  • Methane Conversion : Methanesulfonic acid is a product of direct methane conversion, a process of significant interest in the chemical industry. This process can convert methane into methanesulfonic acid, an industrially useful chemical (F. Schüth, 2019).

  • Molecular Dynamics Studies : Studies have been conducted using molecular dynamics simulations to analyze the properties of methanesulfonic acid, like density, heat of vaporization, and hydrogen bond structure. These studies provide insights into its physical and chemical properties (M. C. Gabriel & Elvira Guàrdia Manuel, 2016).

Safety And Hazards

2-Methoxyethyl methanesulfonate should be handled with caution. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . It is recommended to use personal protective equipment as required and wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-methoxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKAHDGFNHDQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

175172-61-9
Record name Polyethylene glycol methyl ether mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175172-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90167737
Record name Ethanol, 2-methoxy-, methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl methanesulfonate

CAS RN

16427-44-4, 175172-61-9
Record name Ethanol, 2-methoxy-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16427-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-methoxy-, methanesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-methoxy-, methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-methoxy-, 1-methanesulfonate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Polyethylene glycol monomethyl ether mesylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
K Lindgren, L Ehrenberg, AT Natarajan - Environmental and Experimental …, 1976 - Elsevier
… and methoxy groups, we tried to study the consequences of ~-hydroxyalkylation by comparing the effects of 2-hydroxyethyl methanesulfonate and 2-methoxyethyl methanesulfonate …
Number of citations: 11 www.sciencedirect.com
MC Uzagare, YS Sanghvi, MM Salunkhe - Green Chemistry, 2003 - pubs.rsc.org
… OMs a mixture of 10 mmol of 1-methyl imidazole and 2-methoxyethyl methanesulfonate 10 (1.1 equiv.) was refluxed in 20 ml dry toluene in an inert atmosphere for 24 h to give the ionic …
Number of citations: 70 pubs.rsc.org
TN Ravishankar, T Ramakrishnappa… - New Journal of …, 2015 - pubs.rsc.org
… 2-Methoxyethyl methanesulfonate (5.38 g, 32.0 mmol) was mixed with 1-methyl imidazole (2.62 g, 32.0 mmol) and the reaction mixture was heated to 60 C for 30 h. The resulting liquid …
Number of citations: 34 pubs.rsc.org
A Zaeni, F Olbrich, A Fischer, FT Edelmann - Journal of Organometallic …, 2008 - Elsevier
… )fluorene, C 13 H 9 CH 2 CH 2 OMe (1), was first prepared 20 years ago by Streitwieser et al. starting from in situ formed fluorenyllithium with 2-methoxyethyl methanesulfonate (no …
Number of citations: 6 www.sciencedirect.com
NS Pavithra, G Nagaraju, SB Patil - Ionics, 2021 - Springer
… 5.38 g of 2-methoxyethyl methanesulfonate (32.0 mmol) was mixed with 2.62 g of 1-methylimidazole (32.0 mmol) and the reaction mixture was kept at 60 C for 30 h. The reaction mixture …
Number of citations: 8 link.springer.com
SP McManus, RM Karaman… - Journal of Polymer …, 1990 - Wiley Online Library
… To seek information on the 0-3 process, we examined the model substrate 2-methoxyethyl methanesulfonate ( mesylate ) , 1. If sulfonate ester 1 undergoes hydrolysis with anchimeric …
Number of citations: 17 onlinelibrary.wiley.com
HH Huang, J Jia, L Ren, S Wang, T Yue, B Yan… - Journal of Hazardous …, 2023 - Elsevier
… To a round-bottomed flask containing 2-methoxyethyl methanesulfonate (n = 1) (5 g, 1.0 equiv) in dimethyl sulfoxide (0.8 M) was added sodium azide (1.5 equiv) and the reaction was …
Number of citations: 2 www.sciencedirect.com
S Gronert, A Streitwieser - Journal of the American Chemical …, 1988 - ACS Publications
… 2-Methoxyethyl Methanesulfonate. To a solution of 3.5 mL of 2methoxyethanol (0.044 mol) and9.5 mL of triethylamine in 200 mL of CH2C12 cooled to 0 C was added 3.9 mL of …
Number of citations: 28 pubs.acs.org
JM Frost, MJ Dart, KR Tietje, TR Garrison… - Journal of medicinal …, 2010 - ACS Publications
Several 3-acylindoles with high affinity for the CB 2 cannabinoid receptor and selectivity over the CB 1 receptor have been prepared. A variety of 3-acyl substituents were investigated, …
Number of citations: 177 pubs.acs.org
NR Cho, CW Lee, DW Cho, SO Kang, JJ Ko… - Bulletin of the Korean …, 2011 - Citeseer
… A solution of 2-methoxyethyl methanesulfonate (6.38 g, 41.3 mmol) in aceonitrile (30 ml) was then added dropwise at 0 C. After refluxed overnight, acetonitrile was removed by …
Number of citations: 3 citeseerx.ist.psu.edu

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